molecular formula C12H19N3O B8465895 Methyl-[6-(1-methyl-piperidin-4-yloxy)-pyridin-2-yl]-amine

Methyl-[6-(1-methyl-piperidin-4-yloxy)-pyridin-2-yl]-amine

Cat. No. B8465895
M. Wt: 221.30 g/mol
InChI Key: NPBXSMXLVPYBLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-[6-(1-methyl-piperidin-4-yloxy)-pyridin-2-yl]-amine is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl-[6-(1-methyl-piperidin-4-yloxy)-pyridin-2-yl]-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-[6-(1-methyl-piperidin-4-yloxy)-pyridin-2-yl]-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl-[6-(1-methyl-piperidin-4-yloxy)-pyridin-2-yl]-amine

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

N-methyl-6-(1-methylpiperidin-4-yl)oxypyridin-2-amine

InChI

InChI=1S/C12H19N3O/c1-13-11-4-3-5-12(14-11)16-10-6-8-15(2)9-7-10/h3-5,10H,6-9H2,1-2H3,(H,13,14)

InChI Key

NPBXSMXLVPYBLX-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=CC=C1)OC2CCN(CC2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine sodium methoxide (290 mg, 5.38 mmol), paraformaldehyde (94 mg, 3.13 mmol), 6-(1-methyl-piperidin-4-yloxy)-pyridin-2-ylamine (preparation 60, 260 mg, 1.25 mmol) and methanol (5 mL), heat at 50° C. for 20 hr. Add NaBH4 (85 mg, 2.25 mmol), beat at reflux for 1.5 hr. Then add 1.0N KOH solution (2 mL), beat at reflux for 2 hr. Partition between water and CH2Cl2, extract aqueous phase with CH2Cl2. Combine organic layers, dry over Na2SO4, filter and concentrate to give a residue. Chromatography (silica gel) eluting with 5% 2M NH3-methanol in methylene dichloride provides 230 mg of methyl-[6-(1-methyl-piperidin-4-yloxy)-pyridin-2-yl]-amine with a small amount (5-10%) of inseparable starting amine.
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
85 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

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